molecular formula C11H18N2O B2570981 5-Tert-butyl-4,5,6,7-tetrahydro-1,2-benzoxazol-3-amine CAS No. 2580226-46-4

5-Tert-butyl-4,5,6,7-tetrahydro-1,2-benzoxazol-3-amine

Cat. No.: B2570981
CAS No.: 2580226-46-4
M. Wt: 194.278
InChI Key: OKSRSNGIERVBHU-UHFFFAOYSA-N
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Description

5-Tert-butyl-4,5,6,7-tetrahydro-1,2-benzoxazol-3-amine is a heterocyclic compound with the molecular formula C11H18N2O It is characterized by a benzoxazole ring fused with a tetrahydro structure and a tert-butyl group at the 5th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-tert-butyl-4,5,6,7-tetrahydro-1,2-benzoxazol-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminophenol with tert-butylamine and a suitable aldehyde or ketone under acidic or basic conditions to form the benzoxazole ring. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained between 60-80°C to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

5-Tert-butyl-4,5,6,7-tetrahydro-1,2-benzoxazol-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of alkyl or acyl-substituted benzoxazoles .

Scientific Research Applications

5-Tert-butyl-4,5,6,7-tetrahydro-1,2-benzoxazol-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-tert-butyl-4,5,6,7-tetrahydro-1,2-benzoxazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact pathways and molecular targets are still under investigation, but its structure suggests potential interactions with various biological macromolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the tert-butyl group in 5-tert-butyl-4,5,6,7-tetrahydro-1,2-benzoxazol-3-amine enhances its steric hindrance and lipophilicity, which can influence its reactivity and interaction with biological targets. This makes it a unique compound with distinct properties compared to its analogs .

Properties

IUPAC Name

5-tert-butyl-4,5,6,7-tetrahydro-1,2-benzoxazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O/c1-11(2,3)7-4-5-9-8(6-7)10(12)13-14-9/h7H,4-6H2,1-3H3,(H2,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKSRSNGIERVBHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCC2=C(C1)C(=NO2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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